molecular formula C25H29N3O7 B11180701 3,4-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

3,4-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

Cat. No.: B11180701
M. Wt: 483.5 g/mol
InChI Key: WPDUVKOGFJGWHE-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, phenyl, dioxopyrrolidinyl, and benzohydrazide moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide typically involves multi-step organic reactions. The synthetic route may start with the preparation of key intermediates such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde. These intermediates undergo various reactions, including condensation, cyclization, and acylation, to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The methoxy and dioxopyrrolidinyl groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylbutanoyl)benzohydrazide include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O7

Molecular Weight

483.5 g/mol

IUPAC Name

3,4-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide

InChI

InChI=1S/C25H29N3O7/c1-6-15(2)24(31)28(26-23(30)16-7-12-20(34-4)21(13-16)35-5)19-14-22(29)27(25(19)32)17-8-10-18(33-3)11-9-17/h7-13,15,19H,6,14H2,1-5H3,(H,26,30)

InChI Key

WPDUVKOGFJGWHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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